3-(2-chlorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with various aromatic groups, including chlorophenyl, fluorophenyl, and phenyl groups. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Substitution Reactions:
Thioether Formation: The sulfanyl group can be introduced by reacting the intermediate triazole compound with a thiol derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the aromatic rings or triazole ring.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
3-(2-chlorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound’s aromatic and heterocyclic nature makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the triazole ring.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole: Lacks the sulfanyl and fluorophenyl groups.
5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole: Lacks the chlorophenyl and sulfanyl groups.
3-(2-chlorophenyl)-5-phenyl-4H-1,2,4-triazole: Lacks the sulfanyl and fluorophenyl groups.
Uniqueness
The presence of the sulfanyl group and the combination of chlorophenyl, fluorophenyl, and phenyl groups make 3-(2-chlorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole unique. These substituents contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H15ClFN3S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15ClFN3S/c22-19-9-5-4-8-18(19)20-24-25-21(26(20)17-6-2-1-3-7-17)27-14-15-10-12-16(23)13-11-15/h1-13H,14H2 |
InChI Key |
ASVDQCQQFBZXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.